

PD 117302: A Selective Kappa-Opioid Receptor Agonist for Neuroscience Research

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Compound of Interest		
Compound Name:	PD 118440	
Cat. No.:	B1678594	Get Quote

Note: The compound "**PD 118440**" as specified in the query does not correspond to a widely recognized tool compound in neuroscience literature. Based on available data, it is highly probable that this is a typographical error and the intended compound is PD 117302, a well-characterized, selective kappa-opioid receptor (KOR) agonist. This document will focus on PD 117302.

Introduction

PD 117302 is a non-peptide small molecule that acts as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] Its selectivity for the KOR over mu- and delta-opioid receptors makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the kappa-opioid system in the central and peripheral nervous systems. The kappa-opioid system is implicated in the modulation of pain, addiction, mood, and neuroprotection.

Data Presentation

Table 1: Receptor Binding Affinity of PD 117302



Receptor	Radioligand	Preparation	Kı (nM)	Reference
Карра (к)	[³H]-Etorphine	Guinea-pig brain homogenates	3.7	[1]
Mu (µ)	[³H]-[D-Ala², MePhe⁴, Glyol⁵]- enkephalin ([³H]- DAGOL)	Guinea-pig brain homogenates	408	[1]
Sigma (σ)	[³H]-SKF 10047	Guinea-pig brain homogenates	1800	[1]

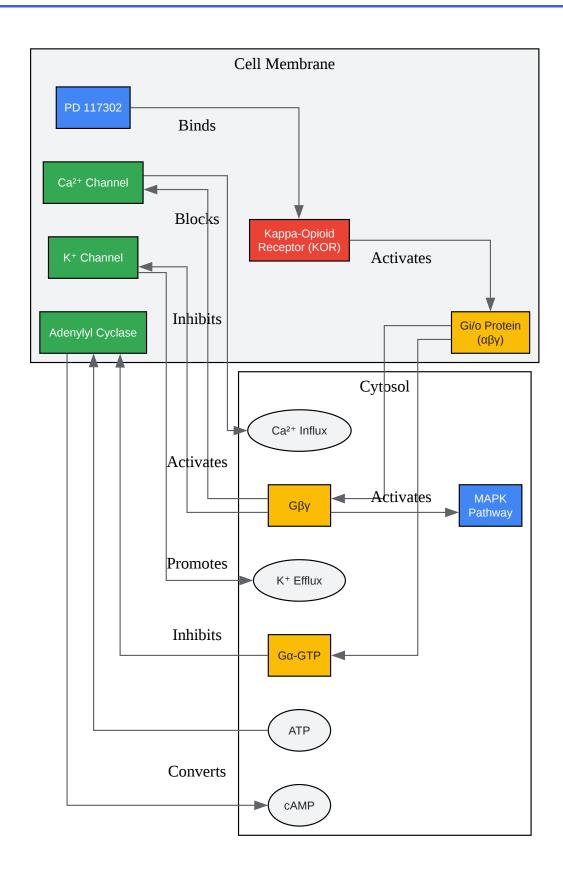
Table 2: In Vitro Functional Activity of PD 117302

Assay	Tissue/System	Effect	IC ₅₀ (nM)	Reference
Electrically- evoked contractions	Guinea-pig ileum	Inhibition	1.1	[1]
Electrically- evoked contractions	Rabbit vas deferens	Inhibition	45	[1]

Signaling Pathway

Activation of the kappa-opioid receptor by an agonist like PD 117302 initiates a signaling cascade through the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and the activation of mitogen-activated protein kinase (MAPK) pathways.[3]





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Caption: Kappa-opioid receptor signaling pathway activated by PD 117302.



Experimental Protocols In Vitro Assays

1. Radioligand Binding Assay

This protocol is to determine the binding affinity of PD 117302 for the kappa-opioid receptor.

- Materials:
 - Guinea-pig brain homogenates (or cell membranes expressing the kappa-opioid receptor)
 - [3H]-Etorphine (radioligand)
 - PD 117302 (unlabeled competitor)
 - Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
 - Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
 - Glass fiber filters
 - Scintillation cocktail and counter
- Procedure:
 - Prepare a series of dilutions of PD 117302.
 - In a reaction tube, add the brain homogenate, [3H]-Etorphine at a concentration near its Kd, and varying concentrations of PD 117302 or vehicle.
 - Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 20 minutes).[1]
 - Terminate the binding reaction by rapid filtration through glass fiber filters.
 - Wash the filters with cold wash buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand.
- Calculate the specific binding at each concentration of PD 117302 and determine the K_i
 value using competitive binding analysis software.

2. [35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

- Materials:
 - Cell membranes expressing the kappa-opioid receptor
 - o PD 117302
 - [35S]GTPyS
 - GDP
 - Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)[4]
 - Glass fiber filters
 - Scintillation cocktail and counter
- Procedure:
 - Prepare serial dilutions of PD 117302.
 - In a reaction tube, add the cell membranes, GDP, and varying concentrations of PD 117302 or vehicle.
 - Pre-incubate for a short period.
 - Initiate the reaction by adding [35S]GTPyS.



- Incubate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with cold buffer.
- Measure the radioactivity of the filters using a scintillation counter.
- Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS.
- Plot the concentration-response curve to determine the EC₅₀ and Emax values.

In Vivo Assays

1. Hot Plate Test for Analgesia

This protocol assesses the antinociceptive effects of PD 117302.

- Materials:
 - Mice or rats
 - Hot plate apparatus (e.g., set to 51°C or 52.5°C)[5][6]
 - o PD 117302
 - Vehicle solution
 - Syringes for administration (e.g., subcutaneous, intravenous, or oral)
- Procedure:
 - Habituate the animals to the testing room and equipment.
 - Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing the animal on the hot plate. A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.[6]



- Administer PD 117302 or vehicle via the desired route.
- At various time points after administration, place the animal back on the hot plate and measure the response latency.
- An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
- 2. Conditioned Place Preference (CPP)

This protocol evaluates the rewarding or aversive properties of PD 117302.

- Materials:
 - Rats or mice
 - Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues)
 - PD 117302
 - Vehicle solution (e.g., saline)
 - Syringes for intraperitoneal injection
- Procedure:
 - Pre-conditioning (Baseline Preference): Place the animal in the apparatus with free access to all chambers and record the time spent in each distinct chamber for a set duration (e.g., 15 minutes). This establishes the initial preference.[7]
 - Conditioning:
 - On conditioning days, inject the animal with PD 117302 and confine it to one of the chambers (typically the initially non-preferred one) for a set period (e.g., 45 minutes).[7]
 - On alternate days, inject the animal with vehicle and confine it to the opposite chamber for the same duration.

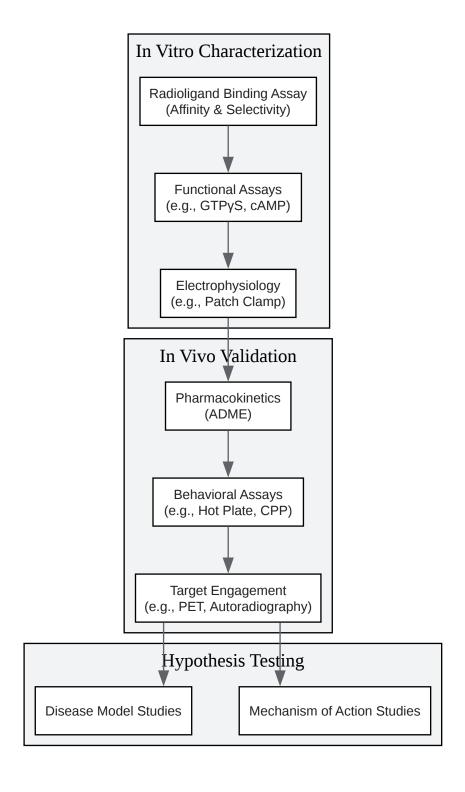


- This conditioning phase typically lasts for several days.
- Post-conditioning (Test): Place the animal back in the apparatus with free access to all chambers (in a drug-free state) and record the time spent in each chamber.
- An increase in time spent in the drug-paired chamber indicates a rewarding effect (preference), while a decrease suggests an aversive effect.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a tool compound like PD 117302 in neuroscience research.





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Caption: A typical experimental workflow for a neuroscience tool compound.



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